2-[(6-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE
Description
2-[(6-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole core. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-18-11-12-19-20(13-18)25-22(24-19)29-14-21(26)23-15-7-9-17(10-8-15)28-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSGZRYESZNADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with thiol-containing compounds under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 4-phenoxyphenyl acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine, and sulfonation using sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
2-[(6-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE involves its interaction with various molecular targets:
Molecular Targets: The benzimidazole core can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities.
Pathways Involved: The compound can interfere with the cell cycle, induce apoptosis, and inhibit angiogenesis, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar pharmacological activities.
Thiabendazole: An anthelmintic drug with a benzimidazole core.
Albendazole: Another anthelmintic drug with a benzimidazole core, used to treat parasitic worm infections.
Uniqueness
2-[(6-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE is unique due to its specific substitutions on the benzimidazole core, which enhance its pharmacological properties and broaden its range of applications compared to simpler benzimidazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
